molecular formula C19H16O6 B1199063 1,2-Dihydro-O-methylsterigmatocystin CAS No. 24945-81-1

1,2-Dihydro-O-methylsterigmatocystin

Cat. No.: B1199063
CAS No.: 24945-81-1
M. Wt: 340.3 g/mol
InChI Key: WSBZDTWHZJNGKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydro-O-methylsterigmatocystin, also known as dhomst, belongs to the class of organic compounds known as sterigmatocystins. These are a group of closely related fungal metabolites chemically characterized by a xanthone moiety fused to a dihydrodifurano or a tetrahydrodifurano moiety. The chemical difference among the various sterigmagocystins are the presence or absence of unsaturation at positions 2 and 3 of the difurano ring system, the substitution pattern on positions 6, 7, and 10 of the xanthone system and/or the substituent on position 3 of the difurano system. They are produced by Aspergilus spp. and Bipolaris spp. Dihydro-O-methylsterigmatocystin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, dihydro-O-methylsterigmatocystin is primarily located in the membrane (predicted from logP).

Properties

CAS No.

24945-81-1

Molecular Formula

C19H16O6

Molecular Weight

340.3 g/mol

IUPAC Name

11,15-dimethoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,9,11,14(19),15,17-hexaen-13-one

InChI

InChI=1S/C19H16O6/c1-21-10-4-3-5-11-15(10)17(20)16-12(22-2)8-13-14(18(16)24-11)9-6-7-23-19(9)25-13/h3-5,8-9,19H,6-7H2,1-2H3

InChI Key

WSBZDTWHZJNGKQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1C(=O)C3=C(C=C4C(=C3O2)C5CCOC5O4)OC

Canonical SMILES

COC1=CC=CC2=C1C(=O)C3=C(C=C4C(=C3O2)C5CCOC5O4)OC

melting_point

282-283°C

Key on ui other cas no.

21793-91-9

physical_description

Solid

Synonyms

1,2-dihydro-O-methylsterigmatocystin
DHOMST

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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